molecular formula C20H31Cl2N3O3S B4316572 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE

Cat. No.: B4316572
M. Wt: 464.4 g/mol
InChI Key: KBOFCGCNLLOUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a sulfonyl group and a bis(2-chloroethyl)amino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreFor instance, sulfonylation can be achieved using sulfonyl chlorides under basic conditions, while the bis(2-chloroethyl)amino group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[bis(2-chloroethyl)amino]phenyl}acetic acid
  • 4-{[bis(2-chloroethyl)amino]phenyl}methanol
  • 4-{[bis(2-chloroethyl)amino]phenyl}ethanol

Uniqueness

Compared to similar compounds, 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE stands out due to its unique combination of a sulfonyl group and a tetramethylpiperidinyl moiety.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31Cl2N3O3S/c1-19(2)13-16(14-20(3,4)24-19)23-18(26)15-5-7-17(8-6-15)29(27,28)25(11-9-21)12-10-22/h5-8,16,24H,9-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFCGCNLLOUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Reactant of Route 5
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.